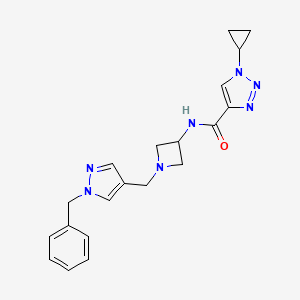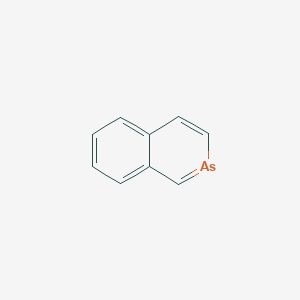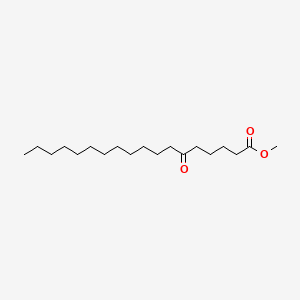![molecular formula C11H14O B14748887 Spiro[5.5]undeca-1,4-dien-3-one CAS No. 4729-21-9](/img/structure/B14748887.png)
Spiro[5.5]undeca-1,4-dien-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[55]undeca-1,4-dien-3-one is a unique organic compound characterized by its spirocyclic structure, which consists of two fused five-membered rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of spiro[5.5]undeca-1,4-dien-3-one typically involves a one-pot reaction sequence. One notable method is the 1,6-conjugate addition initiated formal [4+2] annulation of p-quinone methides with sulfonyl allenols . This method is advantageous due to its mild reaction conditions and good yields. The reaction is carried out in the presence of a palladium catalyst under an inert atmosphere, typically argon .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of readily available starting materials and the efficiency of the one-pot synthesis make it a viable option for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Spiro[5.5]undeca-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spirocyclic ketones.
Reduction: Reduction reactions can convert the compound into spirocyclic alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include spirocyclic ketones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Spiro[5.5]undeca-1,4-dien-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of spiro[5.5]undeca-1,4-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. In the context of kinase inhibition, the compound binds to the ATP-binding site of the kinase, thereby inhibiting its activity. This binding is facilitated by the spirocyclic structure, which provides a unique spatial arrangement that enhances binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[5.5]undecane: This compound shares the spirocyclic structure but lacks the dienone functionality.
Spiro[5.5]undeca-1,8-dien-3-one: Similar in structure but with a different arrangement of double bonds.
Spiro[5.5]undecane derivatives: Compounds with additional functional groups such as 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings.
Uniqueness
Spiro[5.5]undeca-1,4-dien-3-one is unique due to its specific arrangement of double bonds and the presence of a ketone group. This structural feature imparts distinct reactivity and binding properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
4729-21-9 |
|---|---|
Fórmula molecular |
C11H14O |
Peso molecular |
162.23 g/mol |
Nombre IUPAC |
spiro[5.5]undeca-1,4-dien-3-one |
InChI |
InChI=1S/C11H14O/c12-10-4-8-11(9-5-10)6-2-1-3-7-11/h4-5,8-9H,1-3,6-7H2 |
Clave InChI |
ITQGACLVIMXTHZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)C=CC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,7-Difluorobicyclo[4.1.0]heptane](/img/structure/B14748807.png)
![6-Methylpyrrolo[2,1-b][1,3]thiazole](/img/structure/B14748808.png)
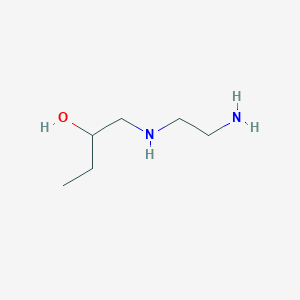
![{2-[(2,4-Difluorophenyl)imino]-4-methyl-1,3-thiazolidin-4-yl}methanol](/img/structure/B14748843.png)
![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(2-methyl-4-oxopyran-3-yl)oxyoxan-2-yl]methyl 3,4,5-trihydroxybenzoate](/img/structure/B14748848.png)
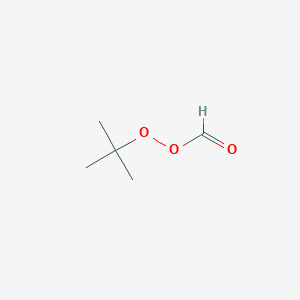
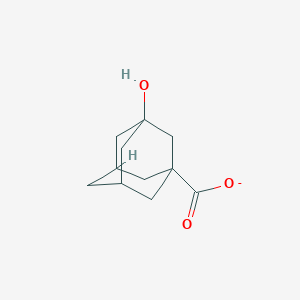
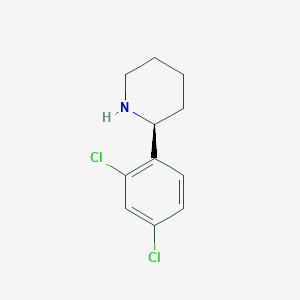
![(1R,3S,5R)-2-Azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester p-Toluenesulphonic Acid Salt](/img/structure/B14748871.png)

![4-Chloro-N-methoxy-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14748891.png)
